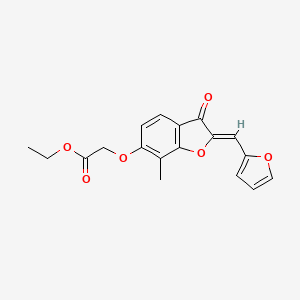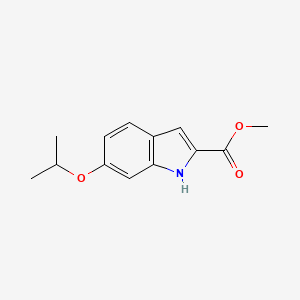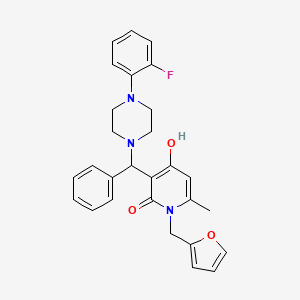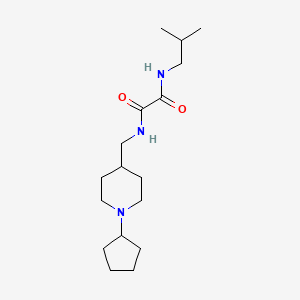![molecular formula C12H14Cl2N2O B2546310 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1823549-10-5](/img/structure/B2546310.png)
7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride typically involves the cycloisomerization of tryptamine-ynamides[_{{{CITATION{{{1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4 ...](https://pubs.rsc.org/en/content/articlelanding/2022/cc/d1cc07298f). One notable method is the Ag(I)/PPh3-catalyzed diastereoselective synthesis, which utilizes chelation-controlled cycloisomerization to produce the spiro scaffold[{{{CITATION{{{1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiroindole-3,4 .... The reaction conditions include the use of silver(I) iodide (AgI) and triphenylphosphine (PPh3) as catalysts, along with appropriate solvents and temperatures to achieve the desired diastereoselectivity[{{{CITATION{{{_1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiroindole-3,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Spiro[indole-3,4'-piperidine]-2-one derivatives: These compounds share a similar spiro structure but may differ in the substituents attached to the core scaffold.
7-Chloro-1H-indole derivatives: These compounds have a similar indole core but lack the spiro structure.
Uniqueness: 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is unique due to its specific combination of the spiro structure and the chloro substituent. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
7-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMURAWDCVVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)
![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)



![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2546232.png)


![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2546244.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)

